![molecular formula C17H17N3O7S B4130809 methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate](/img/structure/B4130809.png)
methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate
Overview
Description
Methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate, also known as MNNG, is a synthetic compound that has been widely used in scientific research. It belongs to the family of nitrosoureas, which are known for their anticancer properties. MNNG has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
Mechanism of Action
Methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate exerts its anticancer effects by inducing DNA damage and activating DNA repair pathways. methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate is known to alkylate DNA at the O6 position of guanine, which can lead to the formation of DNA adducts and the inhibition of DNA replication and transcription. methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate-induced DNA damage can also lead to the activation of the p53 tumor suppressor pathway, which can trigger cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate has been shown to have both biochemical and physiological effects on cells. methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate-induced DNA damage can lead to the activation of DNA repair pathways, such as the base excision repair and nucleotide excision repair pathways. methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate can also induce oxidative stress and activate antioxidant pathways, such as the Nrf2 pathway. methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate has been shown to have cytotoxic effects on cancer cells and can induce apoptosis and cell death.
Advantages and Limitations for Lab Experiments
Methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its mechanism of action and cellular effects. methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate can be used to induce DNA damage in a controlled manner, which allows for the study of DNA repair pathways and the cellular response to genotoxic stress. However, methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate also has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate can also induce DNA damage in normal cells, which can lead to unwanted effects and interfere with experimental results.
Future Directions
There are several future directions for the study of methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate. One direction is the development of methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate-based therapies for cancer treatment. methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate has shown promising results in preclinical studies as a DNA-damaging agent that can induce apoptosis and cell death in cancer cells. Another direction is the study of methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate-induced DNA damage and its role in cancer development and progression. methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate-induced DNA damage can lead to the activation of DNA repair pathways and the accumulation of mutations, which can contribute to the development of cancer. Further research is needed to understand the mechanisms underlying methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate-induced DNA damage and its role in cancer biology.
Scientific Research Applications
Methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate has been widely used in scientific research as a tool to induce DNA damage and study the cellular response to genotoxic stress. methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate is known to induce DNA alkylation and cause single-strand breaks, which can lead to the activation of DNA repair pathways and cell cycle checkpoints. methyl 4-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzoate has been used to study the role of DNA damage response pathways in cancer development and the efficacy of DNA-damaging agents in cancer therapy.
properties
IUPAC Name |
methyl 4-[[2-(N-methylsulfonyl-3-nitroanilino)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O7S/c1-27-17(22)12-6-8-13(9-7-12)18-16(21)11-19(28(2,25)26)14-4-3-5-15(10-14)20(23)24/h3-10H,11H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMSOJFDUBBPII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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